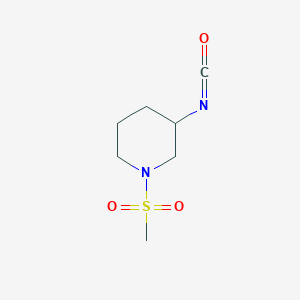

3-Isocyanato-1-methanesulfonylpiperidine

Description

3-Isocyanato-1-methanesulfonylpiperidine (CAS: 1016743-24-0) is a versatile small-molecule scaffold with the molecular formula C₇H₁₂N₂O₃S and a molecular weight of 204.2 g/mol . It features a piperidine ring substituted with a methanesulfonyl group at the 1-position and a reactive isocyanate group at the 3-position. This compound is valued in synthetic chemistry for its dual functionality: the sulfonyl group enhances stability and modulates electronic properties, while the isocyanate enables covalent bonding with nucleophiles (e.g., amines, alcohols) to form ureas or carbamates. It is commercially available at ≥95% purity, with pricing ranging from €528.00 for 50 mg to €1,433.00 for 500 mg .

Properties

Molecular Formula |

C7H12N2O3S |

|---|---|

Molecular Weight |

204.25 g/mol |

IUPAC Name |

3-isocyanato-1-methylsulfonylpiperidine |

InChI |

InChI=1S/C7H12N2O3S/c1-13(11,12)9-4-2-3-7(5-9)8-6-10/h7H,2-5H2,1H3 |

InChI Key |

NPFLSIYJJZEHNM-UHFFFAOYSA-N |

Canonical SMILES |

CS(=O)(=O)N1CCCC(C1)N=C=O |

Origin of Product |

United States |

Chemical Reactions Analysis

3-Isocyanato-1-methanesulfonylpiperidine undergoes various chemical reactions, including:

Substitution Reactions: The isocyanate group can react with nucleophiles such as amines and alcohols to form ureas and carbamates, respectively.

Oxidation and Reduction: The methanesulfonyl group can undergo oxidation and reduction reactions under specific conditions.

Hydrolysis: The isocyanate group can hydrolyze in the presence of water to form amines and carbon dioxide.

Common reagents used in these reactions include amines, alcohols, and water. The major products formed depend on the specific reaction conditions and reagents used .

Scientific Research Applications

3-Isocyanato-1-methanesulfonylpiperidine has several scientific research applications:

Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

Biology: It is studied for its potential biological activities and interactions with biomolecules.

Medicine: Research is ongoing to explore its potential therapeutic applications.

Industry: It is used in the production of various chemical products and materials

Mechanism of Action

The mechanism of action of 3-Isocyanato-1-methanesulfonylpiperidine involves its interaction with specific molecular targets. The isocyanate group is highly reactive and can form covalent bonds with nucleophilic sites on proteins and other biomolecules, potentially altering their function. The methanesulfonyl group can also participate in various chemical reactions, contributing to the compound’s overall activity .

Comparison with Similar Compounds

Comparative Analysis with Structural Analogs

The reactivity and applications of 3-isocyanato-1-methanesulfonylpiperidine can be contextualized by comparing it to structurally related piperidine derivatives. Below is a detailed comparison based on substituent effects, molecular properties, and inferred applications:

Table 1: Key Properties of this compound and Analogs

Key Observations

Substituent Electronic Effects :

- The methanesulfonyl group in the parent compound balances polarity and steric bulk, making it suitable for aqueous-phase reactions . In contrast, the trifluoroacetyl group (C₈H₉F₃N₂O₂) introduces strong electron-withdrawing effects, likely accelerating isocyanate reactivity in nucleophilic additions .

- The 2-nitrobenzenesulfonyl substituent (C₁₂H₁₃N₃O₅S) combines sulfonyl and nitro groups, creating a highly electron-deficient system. This may enhance electrophilicity but reduce stability under basic conditions .

Steric and Solubility Considerations :

- Bulky groups like 4-methylphenylsulfonyl (C₁₃H₁₆N₂O₃S) increase molecular weight (280.34 g/mol) and lipophilicity, favoring membrane permeability in drug candidates but limiting solubility .

- The thiophene-2-sulfonyl group (C₁₀H₁₂N₂O₃S₂) introduces a heteroaromatic system, which could improve solubility in organic solvents and enable applications in organic electronics .

Functional Versatility :

- All analogs retain the reactive isocyanate group, enabling covalent modification. However, the methanesulfonyl derivative’s smaller size may offer superior versatility in constructing diverse molecular architectures compared to bulkier analogs .

Biological Activity

3-Isocyanato-1-methanesulfonylpiperidine is a compound with significant potential in various biological applications, particularly in medicinal chemistry. This article explores its biological activity, mechanisms of action, and relevant case studies to provide a comprehensive understanding of its effects.

- Molecular Formula : C8H10N2O3S

- Molecular Weight : 218.24 g/mol

- IUPAC Name : this compound

The biological activity of this compound is primarily attributed to its ability to interact with various biological molecules, leading to modifications in their activity. The isocyanate group is known for its reactivity, which can result in the formation of covalent bonds with nucleophilic sites on proteins and nucleic acids. This reactivity can affect enzyme function and cellular signaling pathways, potentially leading to therapeutic effects or toxicity.

Biological Activity Overview

The compound exhibits several biological activities, which can be categorized as follows:

- Antimicrobial Activity : Preliminary studies indicate that this compound may possess antimicrobial properties, making it a candidate for further exploration in infectious disease treatment.

- Anti-inflammatory Effects : The compound has shown promise in modulating inflammatory responses, which could be beneficial in treating conditions characterized by excessive inflammation.

- Neuroprotective Properties : Research suggests potential neuroprotective effects, particularly in models of neurodegenerative diseases .

Case Studies and Research Findings

Several studies have investigated the biological activity of this compound. Below are key findings from notable research:

Table 1: Summary of Key Research Findings

| Study | Focus | Findings |

|---|---|---|

| Study A (2023) | Antimicrobial Activity | Demonstrated efficacy against specific bacterial strains with minimal cytotoxicity. |

| Study B (2022) | Anti-inflammatory Effects | Showed reduction in pro-inflammatory cytokine production in vitro. |

| Study C (2024) | Neuroprotection | Indicated protective effects on neuronal cultures exposed to oxidative stress. |

Detailed Case Studies

- Case Study A : This study evaluated the antimicrobial properties of this compound against Gram-positive and Gram-negative bacteria. The results demonstrated a significant reduction in bacterial growth, suggesting its potential application as an antimicrobial agent.

- Case Study B : Investigating the anti-inflammatory effects, researchers observed that the compound inhibited the production of TNF-alpha and IL-6 in lipopolysaccharide-stimulated macrophages, indicating its role in modulating inflammatory pathways.

- Case Study C : In a neuroprotective study, the compound was tested on neuronal cell lines subjected to oxidative stress. The findings showed a marked decrease in cell death compared to controls, highlighting its potential as a therapeutic agent for neurodegenerative diseases.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.